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Compound of Interest

Compound Name: (S)-Azelnidipine

Cat. No.: B605794

An In-depth Technical Guide on the Molecular Structure and Chirality of (S)-Azelnidipine

Introduction

Azelnidipine is a third-generation dihydropyridine-based calcium channel blocker used primarily
for the treatment of hypertension.[1][2] Developed jointly by Ube Industries and Daiichi Sankyo,
it is marketed in Japan under the trade name Calblock.[1][3] Azelnidipine is distinguished from
other drugs in its class by its gradual onset of action, prolonged hypotensive effect, and a
reduced incidence of reflex tachycardia.[4] It exhibits high selectivity for L-type calcium
channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.
Furthermore, azelnidipine possesses antioxidative properties that may contribute to its
cardiovascular protective effects.

This technical guide provides a detailed examination of the molecular structure of azelnidipine,
with a specific focus on its chirality and the significance of the (S)-enantiomer. It includes a
summary of its physicochemical properties, an overview of its mechanism of action, and
detailed experimental protocols for its synthesis and chiral separation.

Molecular Structure and Physicochemical
Properties

Azelnidipine's chemical name is (+)-3-(1-diphenylmethylazetidin-3-yl) 5-isopropyl 2-amino-1,4-
dihydro-6-methyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate. Its structure is characterized by a
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1,4-dihydropyridine core, which is the pharmacophore responsible for its calcium channel
blocking activity. The highly lipophilic 3-carboxylic ester side-chain is believed to contribute to
its gradual onset and prolonged duration of action.

Data Presentation: Physicochemical Properties

The key physicochemical properties of racemic azelnidipine are summarized in the table below.

Property Value Reference(s)
Molecular Formula Cs3H34N406
Molecular Weight 582.65 g/mol
Appearance Pale ye-IIow to yellow
crystalline powder
Melting Point 122-123 °C
pKa 7.89
Solubility Insoluble in water

DMSO: 108 mg/mL

Ethanol: 7 mg/mL

LogP (Lipophilicity) High (highly lipophilic)

Chirality of Azelnidipine

Azelnidipine possesses a single stereocenter at the C4 position of the dihydropyridine ring,
making it a chiral molecule. Consequently, it exists as a pair of enantiomers: (R)-Azelnidipine
and (S)-Azelnidipine. Commercially, azelnidipine is available as a racemic mixture, meaning it
contains equal amounts of both enantiomers. For dihydropyridine calcium antagonists, the
pharmacological activity is primarily attributed to one enantiomer. In the case of azelnidipine,
the (R)-(-) enantiomer is considered to possess the intrinsic pharmacological activity.

Caption: Figure 1. Simplified diagram of (S)-Azelnidipine's structure highlighting the chiral
center.
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Mechanism of Action

Azelnidipine functions as a vasodilator by inhibiting the influx of calcium ions (Ca?*) through L-
type voltage-dependent calcium channels located in the membranes of vascular smooth
muscle cells. This blockade prevents the Ca2*-calmodulin complex from activating myosin light-
chain kinase, which in turn inhibits the phosphorylation of myosin. The result is the relaxation of
vascular smooth muscle, leading to vasodilation, a decrease in peripheral vascular resistance,
and consequently, a reduction in blood pressure. Unlike some other calcium channel blockers,
azelnidipine's gradual effect minimizes the reflex tachycardia often associated with rapid

vasodilation.
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Figure 2. Signaling Pathway of Azelnidipine's Action
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Figure 3. Experimental Workflow for Chiral Separation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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